molecular formula C23H24Cl2N6OS2 B11077438 N-[5-(Adamantan-1-YL)-1,3-thiazol-2-YL]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

N-[5-(Adamantan-1-YL)-1,3-thiazol-2-YL]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B11077438
M. Wt: 535.5 g/mol
InChI Key: MKENCBJQLTZIGA-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-YL)-1,3-thiazol-2-YL]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of adamantane, thiazole, and triazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Adamantan-1-YL)-1,3-thiazol-2-YL]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the formation of the thiazole ring, and finally the introduction of the triazole moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Adamantan-1-YL)-1,3-thiazol-2-YL]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[5-(Adamantan-1-YL)-1,3-thiazol-2-YL]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(Adamantan-1-YL)-1,3-thiazol-2-YL]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

  • 2,4-Disubstituted thiazoles
  • 1,2,4-Triazole derivatives

Uniqueness

N-[5-(Adamantan-1-YL)-1,3-thiazol-2-YL]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is unique due to its specific combination of structural features, which may confer distinct biological activities and properties compared to other similar compounds. The presence of the adamantane moiety, in particular, may enhance its stability and interaction with biological targets.

Properties

Molecular Formula

C23H24Cl2N6OS2

Molecular Weight

535.5 g/mol

IUPAC Name

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H24Cl2N6OS2/c24-15-1-2-16(17(25)6-15)20-29-30-22(31(20)26)33-11-19(32)28-21-27-10-18(34-21)23-7-12-3-13(8-23)5-14(4-12)9-23/h1-2,6,10,12-14H,3-5,7-9,11,26H2,(H,27,28,32)

InChI Key

MKENCBJQLTZIGA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=C(S4)NC(=O)CSC5=NN=C(N5N)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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